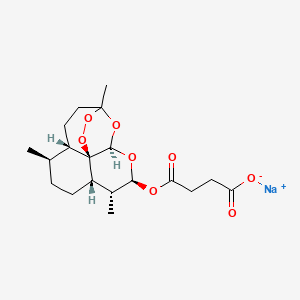

Dihydroartemisinin alpha-hemisuccinate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium artesunate is a water-soluble derivative of dihydroartemisinin, which is itself derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Sodium artesunate is primarily used as an antimalarial agent, particularly effective against severe and complicated malaria caused by Plasmodium falciparum . It is known for its rapid action and high efficacy, making it a crucial drug in the fight against malaria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium artesunate is synthesized from dihydroartemisinin through a series of chemical reactions. The process typically involves the esterification of dihydroartemisinin with succinic anhydride to form artesunate, which is then neutralized with sodium hydroxide to produce sodium artesunate . The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the purity and stability of the final product.

Industrial Production Methods

In industrial settings, the production of sodium artesunate involves large-scale synthesis using similar chemical reactions but with optimized conditions for mass production. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium artesunate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the primary reactions is its conversion to dihydroartemisinin in the body, which is the active form responsible for its antimalarial effects .

Common Reagents and Conditions

Hydrolysis: Sodium artesunate is hydrolyzed in aqueous solutions to form dihydroartemisinin. This reaction is facilitated by the presence of water and occurs under physiological conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of heme iron within the malaria parasite.

Major Products Formed

The major product formed from the hydrolysis of sodium artesunate is dihydroartemisinin, which is the active metabolite that exerts the antimalarial effects. Other minor products may include various oxidative and reductive derivatives formed during its metabolism .

Applications De Recherche Scientifique

Sodium artesunate has a wide range of scientific research applications:

Mécanisme D'action

Sodium artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. Dihydroartemisinin contains an endoperoxide bridge that reacts with heme iron within the malaria parasite. This reaction generates free radicals that cause oxidative stress, leading to the inhibition of protein and nucleic acid synthesis, ultrastructural changes, and ultimately the death of the parasite . The primary molecular targets include the parasite’s calcium adenosine triphosphatase and glutathione S-transferase .

Comparaison Avec Des Composés Similaires

Sodium artesunate is compared with other artemisinin derivatives such as artemether and arteether. While all these compounds share a similar mechanism of action, sodium artesunate has unique properties that make it particularly effective:

Water Solubility: Sodium artesunate is more water-soluble than other artemisinin derivatives, allowing for easier administration and faster absorption.

Rapid Action: It has a quicker onset of action compared to artemether and arteether, making it highly effective in treating severe malaria.

Similar compounds include:

Artemether: Another artemisinin derivative used in combination therapies for malaria.

Arteether: Similar to artemether, used for its antimalarial properties.

Dihydroartemisinin: The active metabolite of sodium artesunate and other artemisinin derivatives.

Sodium artesunate’s unique properties and high efficacy make it a valuable compound in the treatment of malaria and other diseases.

Propriétés

Numéro CAS |

82864-68-4 |

|---|---|

Formule moléculaire |

C19H27NaO8 |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate |

InChI |

InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1 |

Clé InChI |

ZISJLHQNEVGTIU-VSPVKKPCSA-M |

SMILES isomérique |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |

SMILES canonique |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)

![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)